4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is CHNO with a molecular weight of approximately 350.42 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory and analgesic properties.
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring. Additionally, it contains a pyrazole moiety, which is known for its diverse biological activities.
The synthesis of 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide typically involves multi-step reactions that include:
The synthesis may require specific catalysts and solvents to optimize yields and purity. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to monitor the progress and confirm the structure of intermediates and final products .
The compound has been characterized using various spectroscopic techniques:
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide can undergo several chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide is not fully elucidated but may involve:
In vitro studies are necessary to determine binding affinities and inhibitory constants for specific targets .
The physical properties of 4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide include:
Chemical properties include:
4-(5-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide has potential applications in:
Further research is needed to explore its efficacy and safety profiles in clinical settings .
The synthesis of 4-(5-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide requires strategic disconnection of its three core components: the benzamide moiety, central pyridine ring, and 3,5-dimethylpyrazole unit. As illustrated in [2], retrosynthetic cleavage prioritizes the C–C bond between the pyridin-3-yl and pyrazol-4-yl groups, yielding two advanced intermediates: 5-halo-3-pyridinyl derivative (halogen = Br, I) and 4-boronic ester-functionalized 3,5-dimethylpyrazole. This disconnection leverages the robustness of transition metal-catalyzed cross-coupling for biaryl formation. A secondary disconnection targets the benzamide linkage, separating 2-isopropoxy-4-carboxybenzoyl chloride from the aminopyridine-pyrazole intermediate. This convergent route minimizes linear steps and allows parallel synthesis of fragments [2] [7].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Site | Fragments Generated | Key Bond Formation Method | Strategic Advantage |
---|---|---|---|
Pyridinyl-Pyrazolyl C–C bond | 5-Halo-3-pyridinyl compound + 4-Boryl-3,5-dimethylpyrazole | Suzuki-Miyaura cross-coupling | Enables convergent assembly; tolerates diverse substituents |
Benzamide C–N bond | 4-(Aminomethyl)benzamide derivative + 2-Isopropoxybenzoyl chloride | Schotten-Baumann acylation | Mild conditions; high chemoselectivity for amine |
Pyrazole N–H bond | Hydrazine + β-keto ester (for pyrazole synthesis) | Knorr-type condensation | Early introduction of pyrazole core with regiocontrol |
Alternative retrosynthetic pathways may involve pre-functionalization of the pyrazole at C4 prior to coupling, requiring careful consideration of protecting group strategies to avoid competing N-alkylation. As emphasized in [4], the nucleophilic character of pyrazole nitrogens necessitates protection with SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl) groups during halogenation or metallation steps to ensure regioselective C4 functionalization [4] [8].
The critical pyridine-pyrazole biaryl linkage is optimally forged via Suzuki-Miyaura cross-coupling, utilizing halogenated pyridines and pyrazolyl boronic acids/esters. As demonstrated in analogous pyridinyl-pyrazolyl systems [7], 5-bromo-3-aminopyridine serves as a premier electrophilic partner due to bromide’s superior leaving-group ability versus chloride. The nucleophilic component, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrazole, is prepared via regioselective borylation of N-protected 4-bromo-3,5-dimethylpyrazole under Miyaura conditions (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc). Key catalytic parameters include:
Optimization studies reveal that electron-rich phosphine ligands (e.g., SPhos) suppress protodeboronation side reactions, enhancing yields to >85% for hindered pyrazolyl boronic esters. Crucially, the pyrazole nitrogen must be protected as SEM or Boc during coupling to prevent catalyst poisoning via N-coordination [7]. Post-coupling, deprotection is achieved under mild acidic conditions (HCl/THF for SEM; TFA/DCM for Boc). Alternative approaches like Stille coupling (using pyrazolyl stannanes) or direct C–H arylation remain less efficient due to tin toxicity or poor regioselectivity at pyrazole C4 [7].
Table 2: Optimization of Suzuki-Miyaura Coupling for Pyridinyl-Pyrazole Formation
Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Major Side Product |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 72% | Protodeboronated pyrazole (15%) |
Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O (5:1) | 100 | 68% | Homocoupled bipyridine (8%) |
Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O (4:1) | 90 | 92% | <5% (SEM-protected substrate) |
Pd₂(dba)₃/XPhos | CsF | Toluene/EtOH (3:1) | 100 | 87% | Dehalogenated pyridine (6%) |
Regiocontrol in 3,5-dimethylpyrazole derivatization is paramount due to the ambident nucleophilicity of its two nitrogen atoms and the near-identical chemical environment of C4 versus C3/C5 methyl groups. As established in [4] [8], C4 functionalization requires a three-step sequence:
The high regioselectivity at C4 stems from the combined effects of N1 protection and the moderate directing ability of the adjacent dimethyl substitution pattern, which stabilizes the α-lithiated intermediate. Electrophilic substitutions on unprotected 3,5-dimethylpyrazole favor N2-alkylation over C4-attack (9:1 ratio), rendering protection indispensable for C–C bond formation [4]. Alternative routes via Knorr pyrazole synthesis using hydrazines and 2,4-diketones permit early incorporation of C4-aryl groups but suffer from limited scope for electron-deficient arenes [8].
The final amidation step couples 4-(5-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)aniline with 2-isopropoxy-4-carboxybenzoyl chloride. Key challenges include suppressing epimerization, minimizing pyrazole N-H interference, and achieving high conversion without racemization. Methodological optimization reveals:
Solvent effects prove critical: Amide bond formation in aprotic dipolar solvents (DMF, NMP) outperforms ethereal solvents (THF, 2-MeTHF) by solubilizing the polar intermediates. Crucially, pre-activation of the carboxylic acid (as acid chloride or via HATU) is mandatory—direct coupling using 2-isopropoxy-4-benzoic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) gives <50% yield due to the electron-donating isopropoxy group deactivating the carbonyl [8]. Post-amidation, silica gel chromatography (EtOAc/hexane → MeOH/DCM gradient) isolates the target compound in >95% purity.
Implementing green chemistry principles in synthesizing 4-(5-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl)-2-isopropoxybenzamide focuses on solvent substitution, catalyst recovery, and step-economy. Sheldon’s E-factor analysis for analogous pharmaceuticals reveals solvent waste contributes >80% of process mass intensity [1] [7]. Key sustainable strategies include:
Table 3: Green Chemistry Metrics for Target Compound Synthesis
Parameter | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
Primary Solvent | DMF (Synthesis); DCM (Workup) | 2-MeTHF/Water (Synthesis); EtOAc (Workup) | Lower toxicity (Class 2 → Class 3) |
Process Mass Intensity (PMI) | 120 kg waste/kg product | 65 kg waste/kg product | 46% reduction |
Catalyst Pd Loading | 3 mol% (homogeneous) | 0.8 mol% (heterogeneous, recoverable) | 73% reduction; reuse 5x |
Energy Demand | 48 h reflux steps | Microwave steps (5h total) | 90% energy reduction |
Overall E-Factor | 115 | 58 | 50% reduction |
Computer-aided solvent blend design (e.g., CAMbD methodology) models solvent effects on reaction kinetics and crystallization yield simultaneously. For the amidation step, mixtures of ethyl lactate/water (85:15) provide optimal balance of solubility (log P = 0.8) and minimal environmental impact, facilitating direct crystallization without solvent swaps [7]. These approaches align with the EU Chemicals Strategy and REACH regulations targeting pharmaceutical solvent sustainability [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1